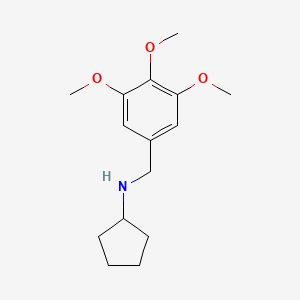

N-(3,4,5-三甲氧基苄基)环戊胺

描述

Synthesis Analysis

The synthesis of compounds related to N-(3,4,5-trimethoxybenzyl)cyclopentanamine involves several chemical reactions aimed at combining the trimethoxybenzyl group with the cyclopentanamine moiety. For instance, the synthesis of 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride demonstrates the use of sodium methoxide catalyzed aldol condensation and catalytic reduction to form related compounds with significant yields (Jarboe et al., 1978). This method highlights the typical approach to synthesizing such compounds, involving intermediate formation followed by reduction and functional group transformations.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3,4,5-trimethoxybenzyl)cyclopentanamine has been elucidated through techniques such as X-ray diffraction. These studies reveal the spatial arrangement of atoms within the molecule and the conformational preferences. For example, the analysis of N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine indicates a trans configuration around the central C=N functional bond and the presence of C–H…O hydrogen bonds and π–π stacking interactions stabilizing the crystal structure (Jian Li et al., 2009). These structural features are crucial for understanding the chemical behavior and potential reactivity of the compound.

Chemical Reactions and Properties

Chemical reactions involving N-(3,4,5-trimethoxybenzyl)cyclopentanamine and its derivatives are influenced by the functional groups present in the molecule. These compounds participate in various reactions, such as cyclopalladation, highlighting the reactivity of the benzylamine component with transition metals (Takeyoshi Yagyu et al., 1998). Additionally, the trimethoxybenzyl group can influence the electronic properties of the molecule, affecting its reactivity in synthetic applications.

Physical Properties Analysis

The physical properties of N-(3,4,5-trimethoxybenzyl)cyclopentanamine derivatives, such as solubility, melting point, and crystal structure, are critical for their handling and application in various fields. These properties are determined by the molecular structure and the intermolecular interactions within the crystal lattice. The crystallographic analysis provides detailed information about the arrangement of molecules in the solid state and their interaction patterns, which are essential for predicting solubility and stability (Yi-feng Sun et al., 2008).

Chemical Properties Analysis

The chemical properties of N-(3,4,5-trimethoxybenzyl)cyclopentanamine are influenced by its functional groups, which determine its reactivity towards nucleophiles, electrophiles, and other chemical agents. The presence of the trimethoxybenzyl group can modulate the electron density on the cyclopentanamine ring, affecting its nucleophilicity and potential for participating in chemical reactions. Studies on related compounds provide insights into their reactivity patterns, such as the potential for forming complexes with metals or undergoing substitution reactions (A. Tella & J. Obaleye, 2011).

科学研究应用

抗肿瘤活性及微管聚合抑制

研究表明,N-(3,4,5-三甲氧基苄基)环戊胺等化合物表现出显着的抗肿瘤特性。例如,Cushman 等人 (1993 年) 的一项研究合成了一系列 N-(3,4,5-三甲氧基苄基)苯胺盐,并评估了它们的细胞毒性和抗有丝分裂活性。这些化合物通过抑制微管聚合,对多种癌细胞系表现出细胞毒性。该研究发现苯胺环中取代基的大小与抗微管蛋白活性和细胞毒性的效力之间存在相关性 (Cushman、He、Lin 和 Hamel,1993 年)。

抗疟疾活性

Tella 和 Obaleye (2011 年) 合成了 5-(3,4,5-三甲氧基苄基)嘧啶-2,4-二胺 (甲氧苄啶) 的 Co(II) 和 Cd(II) 络合物,并评估了它们的抗疟疾活性。研究发现,这些络合物的活性低于母体配体,但无毒 (Tella 和 Obaleye,2011 年)。

抗氧化活性

Kareem 等人 (2016 年) 的一项研究重点关注合成带有 3,4,5-三甲氧基苄氧基的杂环化合物,该化合物以清除自由基而闻名。该研究使用 DPPH 和铁还原抗氧化剂能力测定评估了它们的抗氧化活性。结果表明,这些化合物在两种抗氧化剂测定中都具有很高的活性,特别是硫代氨基脲衍生物 (Kareem、Nordin、Heidelberg、Abdul-Aziz 和 Ariffin,2016 年)。

铁螯合用于氧化损伤保护

Galey 等人 (2000 年) 探索了使用 N,N'-双(3,4,5-三甲氧基苄基)乙二胺-N,N'-二乙酸作为一种新型铁螯合剂来保护免受氧化损伤。该化合物在体外和细胞中有效保护生物分子免受氧化损伤,表明其具有管理氧化应激的潜力 (Galey、Destree、Dumats、Genard 和 Tachon,2000 年)。

微管结合和微管抑制

Odlo 等人 (2010 年) 合成了一系列喜树碱 A-4 的 1,2,3-三唑类似物,其中包括具有 3,4,5-三甲氧基苯基基团的化合物。这些化合物表现出作为微管结合剂的潜力,在细胞毒性和微管抑制研究中显示出活性 (Odlo、Fournier-dit-Chabert、Ducki、Gani、Sylte 和 Hansen,2010 年)。

属性

IUPAC Name |

N-[(3,4,5-trimethoxyphenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-16-12-6-4-5-7-12/h8-9,12,16H,4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMOQGSLWYTQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349441 | |

| Record name | N-(3,4,5-trimethoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4,5-trimethoxybenzyl)cyclopentanamine | |

CAS RN |

418778-32-2 | |

| Record name | N-(3,4,5-trimethoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)

![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)